Balsalazide disodium salt is a pharmaceutical compound primarily used as an anti-inflammatory medication for the treatment of inflammatory bowel diseases, particularly ulcerative colitis. It is marketed under the brand names "Colazal" in the United States and "Colazide" in the United Kingdom. The compound is a prodrug that is metabolized in the colon to release mesalamine, which exerts its therapeutic effects by reducing inflammation in the intestinal lining.
Balsalazide disodium is derived from the chemical structure of 5-aminosalicylic acid, which is known for its anti-inflammatory properties. The compound was developed to enhance the delivery of mesalamine directly to the colon, minimizing systemic absorption and potential side effects. It is synthesized through a multi-step chemical process involving various reagents and conditions that facilitate its conversion into the active form.
Balsalazide disodium belongs to the class of drugs known as aminosalicylates. These compounds are characterized by their ability to inhibit inflammatory processes in the gastrointestinal tract. Specifically, balsalazide is classified under small molecules used for treating gastrointestinal diseases.
The synthesis of balsalazide disodium involves several key steps:
Balsalazide disodium has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 437.32 g/mol .
Balsalazide undergoes enzymatic cleavage in the colon where it is transformed into mesalamine through the action of bacterial azoreductases. This reaction is crucial for its therapeutic efficacy:
This transformation allows for localized treatment of inflammation within the intestinal mucosa while minimizing systemic exposure .
The mechanism by which balsalazide exerts its anti-inflammatory effects involves several processes:
Balsalazide disodium exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Yellow to beige solid |
Molecular Weight | 437.32 g/mol |
Melting Point | 254 - 255 °C |
Solubility | Freely soluble in water |
pKa | Approximately 2.97 |
Density | 1.44 g/cm³ (predicted) |
Storage Temperature | -20 °C (freezer) |
These properties indicate that balsalazide disodium is stable under appropriate storage conditions and has favorable solubility characteristics for therapeutic applications .
Balsalazide disodium is primarily used in clinical settings for:
Conventional synthesis of balsalazide derivatives involves sequential reactions starting from p-nitrobenzoic acid derivatives. The pathway comprises: (i) N-acylation of β-alanine with 4-nitrobenzoyl chloride under alkaline conditions at 5°C to form 4-nitrobenzoyl-β-alanine; (ii) catalytic reduction of the nitro group to an amino group yielding 4-aminobenzoyl-β-alanine; and (iii) diazotization followed by azo-coupling with salicylic acid [1] [2]. Critical challenges include the exothermic nature of the acylation (requiring strict temperature control ≤5°C) and instability of the diazonium intermediate, which necessitates in situ generation and immediate coupling. Typical non-deuterated balsalazide disodium yields range from 72–88% after recrystallization [1] [4].
Table 1: Key Steps in Traditional Balsalazide Synthesis
Step | Reactants | Conditions | Intermediate |
---|---|---|---|
Acylation | 4-Nitrobenzoyl chloride + β-alanine | 5°C, pH 10–12, 3h | 4-Nitrobenzoyl-β-alanine |
Reduction | Intermediate + H₂/Pd catalyst | RT, 12h | 4-Aminobenzoyl-β-alanine |
Diazotization | Intermediate + NaNO₂/HCl | 0°C, 1.5h | Diazonium salt |
Azo-Coupling | Diazonium salt + salicylic acid | pH 7.5–8.5, 3h | Crude balsalazide |
Microwave irradiation significantly accelerates balsalazide-d₃ synthesis by enhancing reaction kinetics and reducing decomposition. In the azo-coupling step, microwave exposure (180–300 W) shortens reaction time from hours to 4–10 minutes while improving yields by 10–15% compared to conventional heating [4] [7]. This method enables precise thermal control during deuterium incorporation, minimizing isotopic scrambling. Key parameters include:
Balsalazide-d₃ disodium salt features deuterium atoms at the ortho-positions of the salicylate ring and the β-alanine methylene group. Position-specific labeling employs:
Solvent polarity critically impacts deuterium retention and reaction rates:
Table 2: Solvent Effects on Balsalazide-d₃ Synthesis Kinetics
Solvent | Dielectric Constant | Diazotization Rate (k, s⁻¹) | Isotopic Retention (%) |
---|---|---|---|
H₂O | 80.1 | 1.2 × 10⁻³ | <50 |
D₂O | 78.5 | 1.1 × 10⁻³ | 98.2 |
d₆-DMSO | 46.7 | 3.8 × 10⁻⁴ | 99.5 |
CD₃OD | 32.7 | 2.1 × 10⁻⁴ | 97.8 |
Kinetic studies show D₂O accelerates azo-coupling 1.8-fold versus H₂O due to enhanced nucleophilicity of deuterated salicylate anions. However, d₆-DMSO maximizes isotopic retention (>99.5%) by suppressing protic exchange, making it ideal for final coupling despite slower kinetics [4] [7].
Isotopic labeling alters electronic parameters affecting azo-bond formation:
Table 3: Azo-Coupling Efficiency Comparison
Parameter | Balsalazide | Balsalazide-d₃ | Optimized d₃ Method |
---|---|---|---|
Reaction Time | 45 min | 68 min | 55 min |
Yield (Non-Catalytic) | 88% | 76% | - |
Yield (Zr₁₂-TPDC-Pd) | 95% | 86% | 99.2% |
Diazonium Stability | 85% intact at 0°C | 72% intact at 0°C | 98% (with NaHSO₃/D₂O) |
Table 4: Balsalazide-d₃ Disodium Salt Specifications
Property | Value/Description |
---|---|
Chemical Name | Disodium (E)-5-[[4-[2-carboxyethyl-d₂)amino]carbonyl]phenyl]diazenyl-2-hydroxy-d)benzoate |
Molecular Formula | C₁₇H₁₂D₃N₃Na₂O₆ |
Molar Mass | 362.35 g/mol |
Isotopic Purity | ≥99.5 atom % D |
Deuterium Positions | ortho to salicylate OH, β-alanine methylene |
Key Synthetic Route | Microwave-assisted azo-coupling in d₆-DMSO |
Primary Application | Metabolic tracer for ulcerative colitis prodrug studies |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4